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molecular formula C12H12N2OS B1664150 4,4'-Sulfinyldianiline CAS No. 119-59-5

4,4'-Sulfinyldianiline

Cat. No. B1664150
M. Wt: 232.3 g/mol
InChI Key: MITHMOYLTXMLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291619B1

Procedure details

At room temperature, 10.85 g (20 mmol) of bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride (SOPOP) was added to a solution of 4.966 g (20 mmol) of bis(4-aminophenyl) sulfone (DDSO) in 68 ml of NMP. The resulting mixture was stirred at room temperature for 10 hours. The reaction mixture was dropwise added to 1.5 liters of water to obtain a polyamic acid (SOPOP/DDSO) as a solid product in a yield of 14.2 g.
[Compound]
Name
bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
4.966 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=O)=[O:9])=[CH:4][CH:3]=1.O>CN1C(=O)CCC1>[CH:7]1[C:2]([NH2:1])=[CH:3][CH:4]=[C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)=[O:9])[CH:6]=1

Inputs

Step One
Name
bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride
Quantity
10.85 g
Type
reactant
Smiles
Name
Quantity
4.966 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)N
Name
Quantity
68 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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